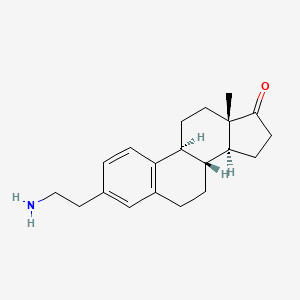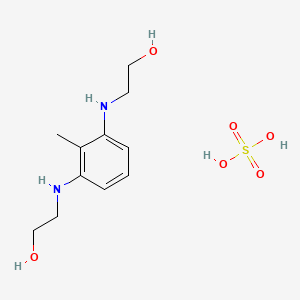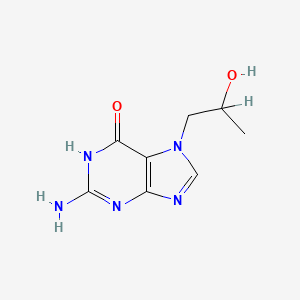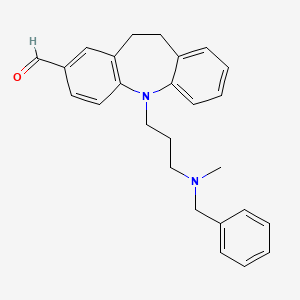
Hesperetin Triacetate
Vue d'ensemble
Description
Hesperetin Triacetate is a derivative of Hesperetin . Hesperetin belongs to the flavanone class of flavonoids and is the predominant flavonoid in lemons and oranges . It is known for its antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .
Synthesis Analysis
Hesperidin, a bioflavonoid found in citrus fruits, is the β-7-rutinoside of hesperetin. It consists of an aglycone, hesperetin, and a disaccharide, rutinose . The synthesis of hesperetin involves the formation of hesperidin through the action of the 1–2 rhamnosyl-transferase enzyme .
Molecular Structure Analysis
The molecular formula of this compound is C22H20O9 . Its average mass is 428.389 Da and its mono-isotopic mass is 428.110718 Da .
Chemical Reactions Analysis
Hesperetin has been found to form complexes with other substances, such as aminofunctionalized silica . The complexation reaction with hesperidin affects the thermal stability of modified silica .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 589.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 105.3±0.3 cm3 .
Applications De Recherche Scientifique
Traitement de la maladie pulmonaire obstructive chronique (MPOC)
Hesperetin Triacetate a été trouvé pour supprimer l'hyperréactivité des voies respiratoires chez des souris sensibilisées à l'ovalbumine et mises au défi, ce qui est un modèle courant pour l'asthme et la MPOC humains . Il inhibe la phosphodiestérase (PDE)3/4, qui sont des enzymes impliquées dans le processus inflammatoire . Cela suggère que l'this compound pourrait être un traitement potentiel pour la MPOC .
Effets anti-âge
This compound a démontré qu'il favorisait la longévité et retardait le vieillissement par activation de Cisd2 chez des souris âgées naturellement . Il améliore l'expression de Cisd2 et prolonge la durée de vie saine chez les souris âgées . Il atténue également le déclin métabolique lié à l'âge, les changements de composition corporelle, la dysrégulation du glucose et la sénescence des organes .
Régénération de la peau
This compound a été trouvé pour atténuer la sénescence dans les kératinocytes humains provenant d'une personne âgée et rajeunir la peau naturellement âgée chez la souris . Il pourrait agir comme un aliment fonctionnel ou comme un ingrédient cosmétique pour les soins de la peau .
Agents anti-âge pour la peau
L'Hesperetin et son glycoside l'Hesperidine ont été trouvés pour agir comme agents anti-âge pour la peau . Ils ont inhibé l'activité de l'élastase et de l'hyaluronidase, qui sont des enzymes impliquées dans le vieillissement de la peau <svg class="icon" height="16" p-id="1
Mécanisme D'action
Target of Action
Hesperetin Triacetate primarily targets enzymes involved in lipid metabolism, such as acyl-coenzyme A:cholesterol acyltransferase (ACAT) and microsomal triglyceride transfer protein (MTP). These enzymes play crucial roles in cholesterol esterification and lipoprotein assembly, respectively .
Mode of Action
This compound inhibits the activity of ACAT1 and ACAT2, reducing the esterification of cholesterol. It also decreases MTP activity, leading to reduced assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. Additionally, it upregulates the low-density lipoprotein (LDL) receptor, enhancing the reuptake of LDL particles .
Biochemical Pathways
The compound affects several biochemical pathways:
- Nitric Oxide (NO) Pathway : this compound promotes vasodilation by increasing NO levels, which activates the soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathways .
- cAMP Pathway : It activates the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, contributing to its vasodilatory effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, this compound reduces cholesterol levels by inhibiting key enzymes in lipid metabolism. At the cellular level, it promotes vasodilation and reduces blood pressure by enhancing NO production and activating the cAMP pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, acidic conditions may accelerate its deacetylation, while high temperatures could affect its stability. Additionally, interactions with other drugs or dietary components could modify its bioavailability and therapeutic effects .
Safety and Hazards
Propriétés
IUPAC Name |
[(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQZPLOAXXMSJR-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741039 | |
| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73489-97-1 | |
| Record name | Hesperetin triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERETIN TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q46415WKZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Hesperetin Triacetate interact with its target and what are the downstream effects?
A1: One study investigated the interaction of Hesperetin, a compound closely related to this compound, with the enzyme nitrate reductase. [] Using molecular docking simulations, researchers found that Hesperetin showed favorable binding energy and interactions with the enzyme's active site. While the study doesn't directly investigate this compound, it suggests a potential interaction between this compound and enzymes involved in plant nitrate metabolism. Further research is needed to confirm this interaction and elucidate its downstream effects. [] "Molecular docking analysis of UniProtKB nitrate reductase enzyme with known natural flavonoids" -
Q2: What is known about the structural characterization of this compound?
A2: While detailed spectroscopic data isn't readily available in the provided research, we know that this compound is a modified form of Hesperetin. Research indicates the existence of dimorphs for this compound, meaning it can crystallize in two different forms. [] This highlights the complexity of its structure and the need for further investigation using techniques like X-ray crystallography and NMR spectroscopy to fully elucidate its structural features. [] "Notes- Configuration and Conformation of 3-Bromothis compound. Dimorphs of this compound" -
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

